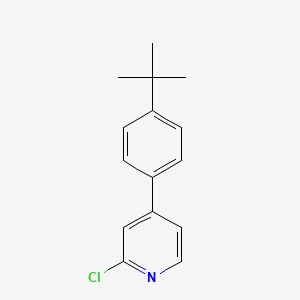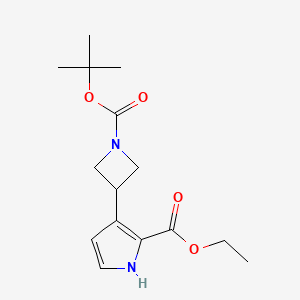
ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with an ethyl ester and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate typically involves the following steps:
N-Alkylation of Heterocyclic Carboxylates: The initial step involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine.
Cyclization: The intermediate product undergoes cyclization to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and peptides.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in neurotransmission and signal transduction.
Comparación Con Compuestos Similares
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate can be compared with similar compounds to highlight its uniqueness:
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring instead of a pyrrole ring, offering different biological activities.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound lacks the pyrrole ring and has different chemical properties and applications.
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are derivatives of GABA and have distinct pharmacological profiles.
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
ethyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)12-11(6-7-16-12)10-8-17(9-10)14(19)21-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3 |
Clave InChI |
NBLYGVUMHXSEOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN1)C2CN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)
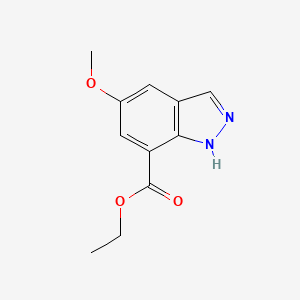


![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)

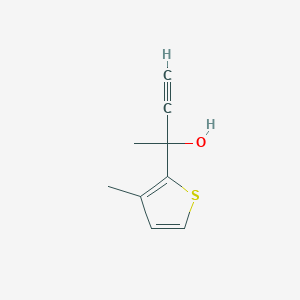
![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)
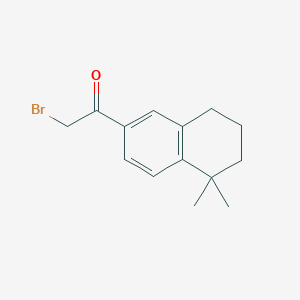
![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)
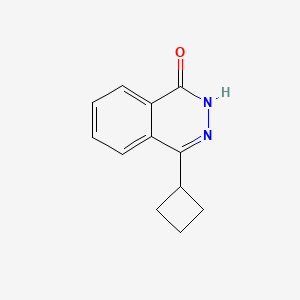

![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
